molecular formula C24H26ClNO B1295644 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride CAS No. 10429-58-0

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride

Cat. No. B1295644
CAS RN: 10429-58-0
M. Wt: 379.9 g/mol
InChI Key: STYNUJXWDAIJJR-UHFFFAOYSA-N
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Description

“2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride” is a chemical compound . It is also known as N-(2-(2-Benzylphenoxy)ethyl)-2-indanamine hydrochloride and N-[2-(2-benzylphenoxy)ethyl]-2,3-dihydro-1H-inden-2-amine hydrochloride . The CAS number is 10429-58-0 .

properties

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO.ClH/c1-2-8-19(9-3-1)16-22-12-6-7-13-24(22)26-15-14-25-23-17-20-10-4-5-11-21(20)18-23;/h1-13,23,25H,14-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYNUJXWDAIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCCOC3=CC=CC=C3CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146373
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride

CAS RN

10429-58-0
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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